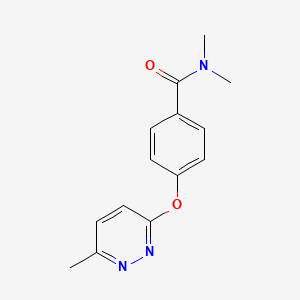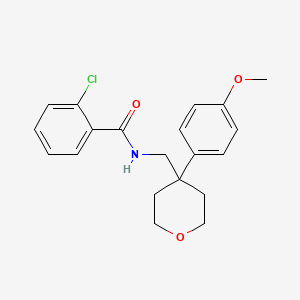![molecular formula C19H14N2O2S B14877998 N-(benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14877998.png)
N-(benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that features a benzo[d]thiazole ring and a naphthalene moiety connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Naphthalen-2-yloxy acetamide formation: This involves the reaction of 2-naphthol with chloroacetic acid to form 2-(naphthalen-2-yloxy)acetic acid, which is then converted to its corresponding acyl chloride.
Coupling reaction: The final step involves the reaction of the benzo[d]thiazole derivative with the acyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d]thiazole and naphthalene rings.
Reduction: Reduced forms of the acetamide linkage.
Substitution: Substituted derivatives at the acetamide moiety.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Material Science: The compound’s electronic properties are exploited in the design of materials with specific optical or electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenoxy)acetamide
- N-(benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
Uniqueness
N-(benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of both benzo[d]thiazole and naphthalene moieties, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C19H14N2O2S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C19H14N2O2S/c22-18(21-19-20-16-7-3-4-8-17(16)24-19)12-23-15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,20,21,22) |
InChI Key |
YHCYRSIQRHIXTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


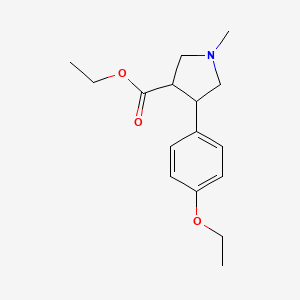
![Imidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14877916.png)
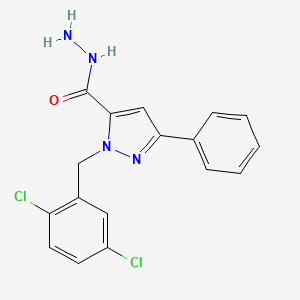
![3-[(4-Methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14877931.png)

![5-bromo-2-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14877957.png)
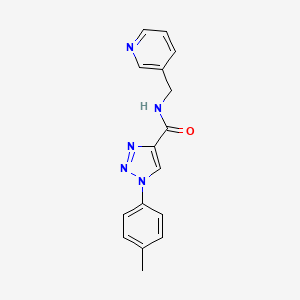
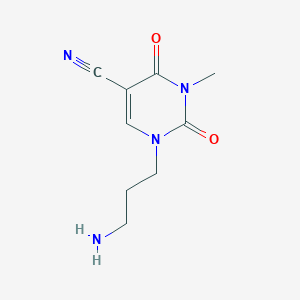
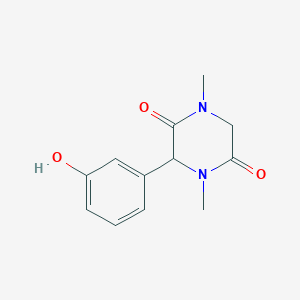
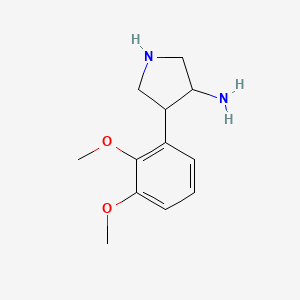
![4-[(2',3',4'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14877992.png)

